Ethyl(1-methyl-1h-tetrazol-5-yl)acetate

概要

説明

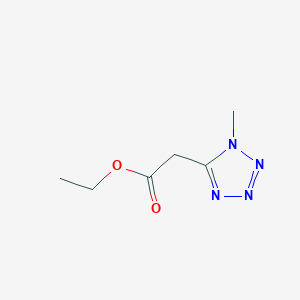

Ethyl(1-methyl-1h-tetrazol-5-yl)acetate is a useful research compound. Its molecular formula is C6H10N4O2 and its molecular weight is 170.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138011. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Synthetic Routes and Precursor Reactivity

The compound is synthesized via cyclization of ethyl azidoacetate with cyanogen chloride under thermal conditions (125°C), yielding 5-chloro-1H-tetrazole-1-ylacetate as an intermediate. Subsequent methylation introduces the N1-methyl group .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Ethyl azidoacetate + ClCN (125°C) | 5-Chloro-1H-tetrazole-1-ylacetate | 65–78% |

| 2 | Methylation (e.g., CH₃I, base) | Ethyl(1-methyl-1H-tetrazol-5-yl)acetate | 70–85% |

Thiolation and Sulfur-Based Modifications

The 5-chloro intermediate undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) in ethanol (reflux, 20–24 hr) to produce the corresponding 5-thiol derivative, a precursor for further functionalization .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions. For example, microwave-assisted reactions with aziridines yield pyrroles or pyrrolidines, depending on substituents :

Ester Hydrolysis and Side-Chain Reactivity

The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, enabling conjugation or further modifications :

Alkylation and Acylation

The N2 nitrogen of the tetrazole ring reacts with alkyl halides or acyl chlorides:

-

Alkylation :

-

Acylation :

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution with amines or thiols, forming amides or thioesters.

Oxidation and Reduction

-

Oxidation : The tetrazole ring remains stable, but the ethyl side chain can be oxidized to ketones or carboxylic acids.

-

Reduction : Limited utility due to tetrazole stability, though catalytic hydrogenation may modify substituents.

Critical Analysis of Reactivity

-

Steric Effects : Bulkier substituents at C3 (e.g., tert-butyl) hinder cycloadditions, favoring alternative pathways .

-

Electronic Effects : The electron-withdrawing tetrazole ring enhances electrophilic reactivity at the ester group.

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Key Product |

|---|---|---|---|

| Cycloaddition | Microwave, 120°C | 73–91% | Pyrroles/Pyrrolidines |

| Thiolation | EtOH, reflux | 65% | 5-SH-Tetrazole |

| MOF Synthesis | Solvothermal, 80°C | 89% | [Zn₂(etza)₄] |

This compound’s reactivity profile underscores its utility in medicinal chemistry, materials science, and catalysis. Its synthetic flexibility and compatibility with diverse reaction conditions make it a valuable scaffold for advanced applications.

特性

CAS番号 |

5250-25-9 |

|---|---|

分子式 |

C6H10N4O2 |

分子量 |

170.17 g/mol |

IUPAC名 |

ethyl 2-(1-methyltetrazol-5-yl)acetate |

InChI |

InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5-7-8-9-10(5)2/h3-4H2,1-2H3 |

InChIキー |

HLBZHKKLMFWCSY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=NN=NN1C |

正規SMILES |

CCOC(=O)CC1=NN=NN1C |

Key on ui other cas no. |

5250-25-9 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。